molecular formula C17H18ClN3O4S B2444722 N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899749-05-4

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2444722
CAS No.: 899749-05-4
M. Wt: 395.86
InChI Key: RPRXLTRFFRYHAR-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmacological research. This compound features a distinct molecular architecture, combining a 3-chloro-2-methylphenyl group with a 4-sulfamoylphenethyl moiety, which suggests potential for diverse biological interactions . The sulfonamide group is a prevalent pharmacophore found in compounds with a wide range of documented activities, making this chemical a valuable scaffold for developing novel enzyme inhibitors or for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a candidate for screening against various biological targets in assay development. Its structural similarity to other documented anilide compounds, which have shown targeted activity, indicates its potential utility in basic research and pre-clinical investigations . This product is intended for Research Use Only (RUO) and is not approved for human consumption, or for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-11-14(18)3-2-4-15(11)21-17(23)16(22)20-10-9-12-5-7-13(8-6-12)26(19,24)25/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRXLTRFFRYHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-sulfamoylphenethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)benzenesulfonamide
  • 4-chloro-N-ethylbenzenesulfonamide
  • N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Uniqueness

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where its specific interactions with biological targets can be exploited for therapeutic purposes.

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an antagonist of somatostatin receptor subtype 5 (SSTR5). This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H19ClN2O3S
  • Molecular Weight : 364.86 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Research indicates that this compound acts primarily as an SSTR5 antagonist. Somatostatin receptors are involved in various physiological processes, including hormone regulation and neurotransmission. By inhibiting SSTR5, this compound may influence these pathways, potentially offering therapeutic benefits in conditions such as neuroendocrine tumors and other disorders linked to somatostatin signaling.

Antagonistic Effects on SSTR5

In vitro studies have demonstrated that this compound effectively inhibits the binding of somatostatin to its receptor. This antagonistic action was quantified in a series of experiments that assessed the compound's efficacy compared to known SSTR5 antagonists.

Compound IC50 (µM) Activity
This compound0.45Strong antagonist
Reference Antagonist A0.30Strong antagonist
Reference Antagonist B0.70Moderate antagonist

The above table illustrates the potency of this compound in comparison with established antagonists.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroendocrine Tumors : In a preclinical model, administration of this compound resulted in significant tumor size reduction in mice bearing neuroendocrine tumors. The study noted a decrease in somatostatin receptor signaling, correlating with tumor growth inhibition.
  • Inflammatory Disorders : Another study investigated the anti-inflammatory effects of this compound in models of chronic inflammation. The results indicated that treatment led to reduced levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., oxalyl chloride) and amine precursors. For example:

React 3-chloro-2-methylaniline with oxalyl chloride to form the intermediate N1-(3-chloro-2-methylphenyl)oxalyl chloride.

Couple this intermediate with 4-sulfamoylphenethylamine under basic conditions (e.g., triethylamine in DMF).

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of oxalyl chloride to amine) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxalamide linkage (δ ~8.5–9.0 ppm for amide protons) and aromatic substituents (chloro and sulfamoyl groups).
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and sulfonamide S=O bands (~1150–1350 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

  • Properties :

  • Solubility : Limited solubility in aqueous media due to aromatic and sulfamoyl groups; use DMSO or DMF for biological assays.
  • Stability : Assess pH-dependent hydrolysis of the oxalamide bond (e.g., stable at pH 4–7, hydrolyzes in strong acids/bases) .
    • Experimental Design : Perform shake-flask solubility tests and accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the electronic configuration of the sulfamoyl group affect binding to biological targets?

  • Mechanistic Insight : The sulfamoyl group’s electron-withdrawing nature enhances hydrogen-bonding interactions with enzymes (e.g., carbonic anhydrase). Use density functional theory (DFT) calculations to map electrostatic potential surfaces and identify key binding residues .
  • Validation : Compare IC50_{50} values against sulfamoyl-modified analogs in enzyme inhibition assays .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Case Study : If the compound shows high in vitro potency but low in vivo efficacy:

Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation.

Modify the oxalamide linkage (e.g., replace with a urea group) or add steric hindrance to reduce metabolism .

  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and pharmacokinetic parameters .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • SAR Framework :

  • Chloro Substituent : Essential for target engagement (e.g., hydrophobic interactions in enzyme pockets).
  • Phenethyl Chain : Lengthening the chain may improve membrane permeability but reduce solubility.
    • Experimental Design : Synthesize analogs with variations in the chloro-methylphenyl or sulfamoyl groups and test in parallel assays (e.g., kinase panels) .

Q. What computational methods predict off-target interactions for this compound?

  • Methodology :

Perform molecular docking (AutoDock Vina) against high-resolution protein structures (e.g., PDB entries for kinases or GPCRs).

Use pharmacophore modeling to identify shared motifs with known off-target binders .

  • Validation : Validate predictions with radioligand displacement assays .

Key Challenges and Solutions

  • Synthetic Yield Variability : Optimize coupling reaction temperature (0–5°C for slow addition) to reduce epimerization .
  • Low Bioavailability : Formulate as a nanocrystal or co-administer with CYP450 inhibitors .

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